Cas no 73927-42-1 (2-({1-[3-(trifluoromethyl)phenyl]propan-2-yl}amino)ethyl 4-(2-methylpropyl)benzoate)

2-({1-[3-(trifluoromethyl)phenyl]propan-2-yl}amino)ethyl 4-(2-methylpropyl)benzoate structure
73927-42-1 structure
Product name:2-({1-[3-(trifluoromethyl)phenyl]propan-2-yl}amino)ethyl 4-(2-methylpropyl)benzoate
CAS No:73927-42-1
MF:C23H28F3NO2
MW:407.4691
CID:1767948
PubChem ID:52721

2-({1-[3-(trifluoromethyl)phenyl]propan-2-yl}amino)ethyl 4-(2-methylpropyl)benzoate Chemical and Physical Properties

Names and Identifiers

    • 2-({1-[3-(trifluoromethyl)phenyl]propan-2-yl}amino)ethyl 4-(2-methylpropyl)benzoate
    • 2-[1-[3-(trifluoromethyl)phenyl]propan-2-ylamino]ethyl 4-(2-methylpropyl)benzoate
    • DTXSID60995105
    • Phenethylamine, N-(2-hydroxyethyl)-alpha-methyl-m-trifluoromethyl-, p-isobutylbenzoate
    • N-(2-Hydroxyethyl)-alpha-methyl-m-trifluoromethylphenethylamine p-isobutylbenzoate
    • 2-(alpha-Methyl-m-trifluoromethylphenethylamino)ethanol p-isobutylbenzoate
    • 73927-42-1
    • ETHANOL, 2-(alpha-METHYL-m-TRIFLUOROMETHYLPHENETHYLAMINO)-, p-ISOBUTYLBENZOATE
    • Inchi: InChI=1S/C23H28F3NO2/c1-16(2)13-18-7-9-20(10-8-18)22(28)29-12-11-27-17(3)14-19-5-4-6-21(15-19)23(24,25)26/h4-10,15-17,27H,11-14H2,1-3H3
    • InChI Key: XFNKOEGGWOUCMI-UHFFFAOYSA-N
    • SMILES: CC(C)CC1=CC=C(C=C1)C(=O)OCCNC(C)CC2=CC(=CC=C2)C(F)(F)F

Computed Properties

  • Exact Mass: 407.20721362g/mol
  • Monoisotopic Mass: 407.20721362g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 10
  • Complexity: 487
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 38.3Ų
  • XLogP3: 6.2

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